4-Bromo-3-fluoro-5-hydroxybenzonitrile 4-Bromo-3-fluoro-5-hydroxybenzonitrile
Brand Name: Vulcanchem
CAS No.: 1805251-60-8
VCID: VC2960673
InChI: InChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H
SMILES: C1=C(C=C(C(=C1O)Br)F)C#N
Molecular Formula: C7H3BrFNO
Molecular Weight: 216.01 g/mol

4-Bromo-3-fluoro-5-hydroxybenzonitrile

CAS No.: 1805251-60-8

Cat. No.: VC2960673

Molecular Formula: C7H3BrFNO

Molecular Weight: 216.01 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3-fluoro-5-hydroxybenzonitrile - 1805251-60-8

Specification

CAS No. 1805251-60-8
Molecular Formula C7H3BrFNO
Molecular Weight 216.01 g/mol
IUPAC Name 4-bromo-3-fluoro-5-hydroxybenzonitrile
Standard InChI InChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H
Standard InChI Key VENBTTOEWPVDAK-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1O)Br)F)C#N
Canonical SMILES C1=C(C=C(C(=C1O)Br)F)C#N

Introduction

Chemical Structure and Properties

4-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS: 1805251-60-8) is an aromatic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol . The compound contains four key functional groups strategically positioned on a benzene ring: a cyano group (-CN), a hydroxyl group (-OH), a bromine atom, and a fluorine atom.

Structural Identifiers

The compound's structure can be identified through various chemical notations as presented in Table 1:

Identifier TypeValue
IUPAC Name4-bromo-3-fluoro-5-hydroxybenzonitrile
CAS Number1805251-60-8
PubChem CID118800093
InChIInChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H
InChIKeyVENBTTOEWPVDAK-UHFFFAOYSA-N
SMILESC1=C(C=C(C(=C1O)Br)F)C#N

Table 1: Chemical identifiers for 4-bromo-3-fluoro-5-hydroxybenzonitrile

Physical and Chemical Properties

The physical and chemical properties of 4-bromo-3-fluoro-5-hydroxybenzonitrile are crucial for understanding its behavior in various chemical environments and applications. Table 2 summarizes the key computed properties of this compound:

PropertyValue
Molecular Weight216.01 g/mol
XLogP3-AA2.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Exact Mass214.93820 Da
AppearanceTypically appears as a white to light yellow solid

Table 2: Computed physical and chemical properties of 4-bromo-3-fluoro-5-hydroxybenzonitrile

The compound's relatively low rotatable bond count indicates limited conformational flexibility, which may contribute to its potential specificity in binding interactions. The moderate XLogP3-AA value of 2.1 suggests a balance between hydrophilicity and lipophilicity, potentially conferring favorable pharmacokinetic properties if used in medicinal chemistry applications .

Synthesis Methods

Halogenation Approaches

One common approach to synthesizing halogenated benzonitrile derivatives involves selective bromination of fluorinated precursors. Similar compounds have been synthesized using the following methods:

  • Bromination of fluorobenzonitrile derivatives: Treatment of fluorinated benzonitrile compounds with brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of appropriate catalysts.

  • Regioselective bromination: The regioselective bromination of fluorophenols can be achieved using potassium bromide in acetic acid medium, potentially with zinc-aluminum layered double hydroxide catalysts, as demonstrated for related compounds .

Alternative Synthetic Pathways

For similar bromofluorohydroxybenzonitriles, nucleophilic substitution reactions have proven effective:

  • Hydroxylation of halogenated benzonitriles: Starting from 2-fluoro-5-bromobenzonitrile (or analogous compounds), treatment with bases such as potassium acetate and crown ethers can facilitate hydroxylation through nucleophilic aromatic substitution .

  • Metal-catalyzed coupling reactions: Palladium-catalyzed coupling reactions using appropriate boronic acids or other organometallic reagents can be employed to introduce various functional groups to the benzonitrile scaffold .

Chemical Reactivity

Functional Group Reactivity

4-Bromo-3-fluoro-5-hydroxybenzonitrile possesses multiple reactive sites that can participate in various chemical transformations:

  • Hydroxyl group: Can undergo oxidation, reduction, and various derivatization reactions (e.g., etherification, esterification).

  • Bromo substituent: Serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.

  • Cyano group: Can be hydrolyzed to carboxylic acids, reduced to amines, or converted to various other functional groups like tetrazoles or amidines.

  • Fluoro substituent: Generally less reactive than the bromo substituent, but can participate in nucleophilic aromatic substitution reactions under specific conditions.

Common Reaction Types

Based on the reactivity patterns of similar compounds, 4-bromo-3-fluoro-5-hydroxybenzonitrile likely participates in the following types of reactions:

Reaction TypeDescriptionPotential Products
OxidationConversion of hydroxyl to carbonyl4-bromo-3-fluoro-5-oxobenzonitrile derivatives
ReductionReduction of cyano group4-bromo-3-fluoro-5-hydroxybenzylamine
Cross-couplingMetal-catalyzed coupling at bromine positionVarious aryl-substituted derivatives
Nucleophilic substitutionDisplacement of halogensSubstituted derivatives
EtherificationReaction of hydroxyl groupAlkoxy or aryloxy derivatives

Table 3: Potential reactions of 4-bromo-3-fluoro-5-hydroxybenzonitrile

Applications and Utility

Synthetic Building Block

4-Bromo-3-fluoro-5-hydroxybenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules due to its multiple functional groups that provide handles for further derivatization. Its utility as a building block is particularly relevant in:

  • Pharmaceutical synthesis: The compound's structure makes it useful for constructing various pharmaceutical candidates, particularly those requiring halogenated aromatic cores with additional functional groups for fine-tuning biological activity .

  • Material science: Halogenated benzonitriles have applications in the development of specialty materials, including liquid crystals and electronic materials.

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 4-bromo-3-fluoro-5-hydroxybenzonitrile have been reported in the literature, differing in the position of functional groups or the nature of substituents. Table 4 compares some of these related compounds:

CompoundCAS NumberMolecular FormulaStructural Differences
3-Bromo-5-fluoro-4-hydroxybenzonitrile1235841-38-9C7H3BrFNOPositional isomer with different arrangement of substituents
4-Bromo-2-fluoro-5-hydroxybenzonitrile1804405-08-0C7H3BrFNOFluorine at position 2 instead of position 3
4-Bromo-2-fluoro-6-hydroxybenzonitrile1227918-06-0C7H3BrFNOHydroxyl at position 6 instead of position 5
3-Fluoro-5-hydroxybenzonitrile473923-95-4C7H4FNOLacks bromine substituent
4-Bromo-3-fluorobenzonitrile133059-44-6C7H3BrFNLacks hydroxyl group

Table 4: Structural analogs of 4-bromo-3-fluoro-5-hydroxybenzonitrile

Structure-Property Relationships

The positioning of functional groups significantly impacts the chemical and potential biological properties of these compounds:

  • Electronic effects: The relative positions of electron-withdrawing groups (bromine, fluorine, cyano) and electron-donating groups (hydroxyl) influence the electronic distribution within the molecule, affecting reactivity patterns.

  • Hydrogen bonding capabilities: The position of the hydroxyl group relative to other substituents affects hydrogen bonding patterns, potentially impacting crystal packing, solubility, and interactions with biological macromolecules .

  • Metabolic stability: Different substitution patterns may exhibit varying susceptibility to metabolic transformations, such as oxidation or dehalogenation.

Current Research and Future Perspectives

The ongoing development and investigation of halogenated benzonitrile derivatives like 4-bromo-3-fluoro-5-hydroxybenzonitrile continue to expand our understanding of their potential applications:

  • Pharmaceutical development: These compounds are being explored as intermediates in the development of new therapeutic agents, particularly where halogen bonding interactions play important roles in target binding .

  • Agricultural applications: Halogenated benzonitriles have historical use in the development of agricultural chemicals, and derivatives continue to be explored in this context.

  • Material science: The unique electronic properties of these compounds make them candidates for incorporation into specialized materials with tunable properties .

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